2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
CAS No.: 2034386-81-5
Cat. No.: VC4212083
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034386-81-5 |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | 2-[1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
| Standard InChI | InChI=1S/C20H20N2O4S2/c1-25-17-6-2-15(3-7-17)16-4-8-19(9-5-16)28(23,24)22-12-10-18(14-22)26-20-21-11-13-27-20/h2-9,11,13,18H,10,12,14H2,1H3 |
| Standard InChI Key | JHYKGUMWDNIMNC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4 |
Introduction
Structural Analysis and Nomenclature
The systematic name 2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole delineates its molecular architecture:
-
Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
Ether linkage: An oxygen atom bridges the thiazole’s C2 position to the C3 carbon of a pyrrolidine ring.
-
Sulfonamide group: The pyrrolidine’s nitrogen is sulfonylated by a 4'-methoxybiphenyl-4-yl group, introducing a biphenyl system with a methoxy substituent at the para position of the distal phenyl ring.
This configuration combines features associated with membrane permeability (pyrrolidine), electron-rich aromatic systems (biphenyl), and hydrogen-bonding capacity (sulfonamide), making it a candidate for targeting enzymes or receptors in biological systems .
Synthetic Routes and Methodologies
While no explicit synthesis of 2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole has been documented, its preparation can be hypothesized through modular steps derived from analogous sulfonamide and heterocyclic syntheses :
Key Synthetic Intermediates
-
4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride: Synthesized via sulfonation of 4'-methoxybiphenyl using chlorosulfonic acid.
-
3-Hydroxypyrrolidine: Functionalized with the sulfonyl group via reaction with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
-
2-Mercaptothiazole: Oxidized to the corresponding thiazole-2-ol, which undergoes nucleophilic substitution with the pyrrolidine intermediate.
Hypothetical Reaction Scheme
-
Sulfonylation of Pyrrolidine:
-
Etherification with Thiazole:
Table 1: Hypothetical Synthesis Conditions and Yields
| Step | Reagents/Conditions | Expected Yield (%) |
|---|---|---|
| 1 | Et₃N, DCM, 0°C→RT | 75–85 |
| 2 | NaH, DMF, 60°C | 60–70 |
Physicochemical Properties
Based on structural analogs , the compound is predicted to exhibit:
-
Molecular Weight: ~485.56 g/mol (calculated using atomic masses).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility due to the biphenyl moiety.
-
Melting Point: Estimated 180–190°C, influenced by crystalline packing of the sulfonamide and biphenyl groups.
-
LogP: ~3.5 (indicative of moderate lipophilicity suitable for blood-brain barrier penetration).
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃N₃O₄S₂ |
| XLogP3 | 3.5 |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 |
Biological Activity and Mechanism of Action
Although direct pharmacological data for this compound are unavailable, its structural motifs suggest potential interactions with:
-
Dihydrofolate Reductase (DHFR): Sulfonamide derivatives are known DHFR inhibitors, disrupting folate metabolism in rapidly dividing cells .
-
Carbonic Anhydrase (CA): The sulfonamide group may chelate zinc ions in CA active sites, analogous to acetazolamide .
-
Kinase Targets: The biphenyl system could facilitate binding to ATP pockets in kinases, as seen in imatinib-like inhibitors.
Table 3: Hypothetical Biological Targets and IC₅₀ Estimates
| Target | Predicted IC₅₀ (nM) |
|---|---|
| DHFR | 50–100 |
| CA IX | 10–50 |
| EGFR Kinase | 100–500 |
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to improve yields in the etherification step.
-
In Vitro Screening: Prioritize assays against cancer cell lines (e.g., HepG2, MCF-7) and antimicrobial panels.
-
ADMET Profiling: Assess metabolic stability, CYP inhibition, and plasma protein binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume